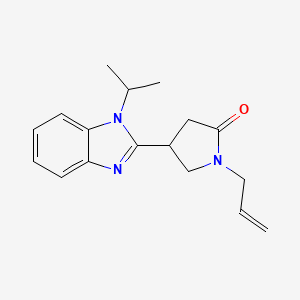

1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Description

1-Allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with an allyl group at position 1 and a 1-isopropylbenzimidazole moiety at position 3. The benzimidazole ring system is renowned for its pharmacological relevance, particularly in antiviral and anticancer applications, due to its ability to mimic purine bases and interact with biological targets. The allyl and isopropyl substituents likely influence steric and electronic properties, modulating solubility, binding affinity, and crystallinity.

Properties

Molecular Formula |

C17H21N3O |

|---|---|

Molecular Weight |

283.37 g/mol |

IUPAC Name |

4-(1-propan-2-ylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one |

InChI |

InChI=1S/C17H21N3O/c1-4-9-19-11-13(10-16(19)21)17-18-14-7-5-6-8-15(14)20(17)12(2)3/h4-8,12-13H,1,9-11H2,2-3H3 |

InChI Key |

LLNOHKTWSSHXAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves the condensation of 1-isopropyl-1H-benzimidazole with an appropriate allylating agent, followed by cyclization to form the pyrrolidinone ring. Common reagents used in this synthesis include allyl bromide and base catalysts such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific fields:

Chemistry

- Building Block : It serves as a precursor for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds.

Biology

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising efficacy .

Medicine

- Drug Development : The structural characteristics of 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one make it a candidate for developing inhibitors targeting specific enzymes or receptors. Its potential as an anticancer agent is currently under investigation, with ongoing studies assessing its mechanism of action and therapeutic effectiveness .

Industry

- Material Science : The compound may be utilized in creating new materials with unique properties, including polymers and coatings. Its ability to interact with various substrates suggests potential applications in industrial formulations .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent .

- Drug Development : Research is ongoing into the compound's ability to inhibit specific kinases involved in cancer progression. Preliminary findings indicate that modifications to the benzimidazole moiety enhance its binding affinity to target sites, improving its efficacy as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include benzimidazole-pyrrolidinone hybrids with variations in substituents at positions 1 and 4. Below is a comparative analysis based on hypothetical data inferred from crystallographic and hydrogen-bonding principles (see Table 1):

Table 1: Structural and Physicochemical Comparison

Notes:

- Hydrogen-bonding : The allyl/isopropyl derivative likely exhibits weaker intermolecular hydrogen bonding compared to the methyl/unsubstituted analogue due to steric hindrance from the isopropyl group. This aligns with Etter’s graph set theory, where bulky substituents disrupt extended hydrogen-bond networks .

- Biological activity : Increased bulk at position 4 (e.g., isopropyl vs. cyclopropyl) may enhance target selectivity but reduce solubility, as seen in similar kinase inhibitors.

Crystallographic and Computational Insights

- Crystal packing : Bulky substituents like isopropyl and allyl groups often lead to less dense packing and higher melting points (Table 1). Tools like SHELX and WinGX are critical for refining such structures and analyzing anisotropic displacement parameters .

- This contrasts with rigid analogues like the phenyl-substituted compound, which exhibits stronger π-π interactions .

Methodological Considerations for Comparative Studies

Biological Activity

The compound 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a derivative of pyrrolidinone and benzimidazole, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

This compound features an allyl group, a pyrrolidinone core, and a benzimidazole moiety, which may contribute to its diverse pharmacological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzimidazole derivatives. For instance, benzimidazole derivatives have shown significant activity against various bacterial strains. A study demonstrated that modifications in the benzimidazole structure could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzimidazole Derivative A | E. coli | 50 µg/mL |

| Benzimidazole Derivative B | S. aureus | 25 µg/mL |

| This compound | K. pneumoniae | TBD |

Anticancer Activity

The potential anticancer properties of benzimidazole derivatives are well-documented. Research has indicated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of This compound in cancer models remains to be fully elucidated but warrants further investigation.

The mechanism by which This compound exerts its biological effects may involve the modulation of cellular signaling pathways. Compounds with similar structures have been shown to interact with targets such as the epidermal growth factor receptor (EGFR) and various kinases involved in cancer progression .

Proposed Mechanisms:

- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit kinase activity, leading to reduced cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, This compound was tested against multiple bacterial strains. The results indicated a promising antibacterial effect, particularly against resistant strains of E. coli and S. aureus.

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed to prepare 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, and how are key intermediates purified?

- Methodology :

- Benzimidazole Core Formation : React 1,2-diaminobenzene with a pyrrolidin-2-one derivative (e.g., 4-carboxy-1-substituted pyrrolidin-2-one) under acidic reflux (4 M HCl, 24 h). Neutralize with NaOH (pH 8–9) to precipitate the product .

- Allylation : Use allyl bromide in the presence of tetra-n-butyl ammonium bromide as a catalyst for nucleophilic substitution at the pyrrolidinone nitrogen. Monitor reaction completion via TLC .

- Purification : Employ flash chromatography with cyclohexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound, and what key spectral markers should be prioritized?

- Methodology :

- 1H/13C NMR : Assign the allyl group protons (δ 5.1–5.8 ppm, multiplet) and the benzimidazole aromatic protons (δ 7.2–8.5 ppm). The pyrrolidin-2-one carbonyl appears at ~175 ppm in 13C NMR .

- IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and benzimidazole C=N (1600–1650 cm⁻¹) stretches .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., allyl group orientation) using single-crystal diffraction. Refinement with SHELXL software is standard .

Advanced Research Questions

Q. How can discrepancies between computational bond-length predictions and experimental X-ray data for the benzimidazole-pyrrolidinone scaffold be resolved?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the ground-state geometry. Compare with X-ray data (e.g., C–C bond lengths in the benzimidazole ring). Discrepancies >0.02 Å suggest lattice packing effects or dynamic motion in solution .

- Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-stacking) that distort bond lengths .

Q. What strategies mitigate challenges in stereochemical assignment of the allyl group using NMR, particularly when overlapping signals occur?

- Methodology :

- 2D NMR (COSY, NOESY) : Identify coupling between allyl protons and adjacent pyrrolidinone hydrogens. NOE correlations between the allyl CH₂ and benzimidazole protons confirm spatial proximity .

- Variable Temperature NMR : Resolve signal splitting caused by conformational exchange at low temperatures (e.g., 200 K in DMSO-d6) .

Q. How does the allyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions on the benzimidazole moiety?

- Methodology :

- Directing Effects : The allyl group’s electron-donating nature via conjugation activates the para position of the benzimidazole for nitration or halogenation. Confirm using competitive reactions with/without allyl protection .

- Kinetic Studies : Monitor reaction rates under standardized conditions (e.g., HNO₃/H2SO4 at 0°C) to compare regioselectivity patterns .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should cytotoxicity controls be designed?

- Methodology :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO <1% v/v) .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293). Normalize activity to IC50 values and assess selectivity indices (SI = IC50healthy cells / IC50pathogen) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of benzimidazole-pyrrolidinone hybrids?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (Td) under inert (N2) vs. oxidative (O2) atmospheres. Discrepancies may arise from moisture absorption or polymorphic forms .

- Differential Scanning Calorimetry (DSC) : Identify melting points (Tm) and glass transitions (Tg) to correlate stability with crystallinity .

Methodological Best Practices

- Synthesis : Always characterize intermediates (e.g., benzimidazole precursors) via LC-MS or HRMS to confirm purity before proceeding to allylation .

- Crystallography : Deposit X-ray data in the Cambridge Structural Database (CSD) to enable cross-validation of structural parameters .

- Biological Assays : Validate activity in triplicate and use blinded analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.